molecular formula C13H15F3N2O2S2 B2549155 1-(ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 868218-24-0

1-(ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2549155
CAS No.: 868218-24-0
M. Wt: 352.39
InChI Key: HURKUIGDBXRNEU-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound features a unique structure that includes an ethanesulfonyl group, a trifluoromethyl-substituted phenyl group, and a dihydroimidazole ring

Preparation Methods

The synthesis of 1-(ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the ethanesulfonyl and trifluoromethyl groups. Common synthetic routes may involve:

    Formation of the dihydroimidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethanesulfonyl group: This step may involve the reaction of the dihydroimidazole intermediate with ethanesulfonyl chloride in the presence of a base.

    Attachment of the trifluoromethyl-substituted phenyl group: This can be accomplished through nucleophilic substitution reactions using suitable trifluoromethylated phenyl precursors.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(Ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the sulfonyl or imidazole groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(Ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: It may be employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the development of agrochemicals and materials science, where the trifluoromethyl group imparts desirable properties such as increased stability and bioactivity.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the ethanesulfonyl group may contribute to its overall stability and solubility.

Comparison with Similar Compounds

1-(Ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

    1-(Ethanesulfonyl)-2-(phenylmethyl)sulfanyl-4,5-dihydro-1H-imidazole: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    1-(Methanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole: Contains a methanesulfonyl group instead of an ethanesulfonyl group, potentially affecting its stability and reactivity.

    1-(Ethanesulfonyl)-2-({[4-(methyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole: Features a methyl-substituted phenyl group instead of a trifluoromethyl group, which may influence its binding affinity and selectivity.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-(ethanesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
  • Molecular Formula : C12H14F3N2O2S2
  • Molecular Weight : 336.37 g/mol

Structural Features

The compound features:

  • An ethanesulfonyl group that enhances solubility and reactivity.
  • A trifluoromethyl group, which is known to influence biological activity through electronic effects.
  • A dihydroimidazole core, which is a common motif in many biologically active compounds.

Antimicrobial Activity

Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi. The specific compound has been tested against several strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound possesses notable antibacterial and antifungal properties, potentially making it useful in therapeutic applications.

Anti-inflammatory Properties

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases. A study found that:

  • Cell Line Used : RAW 264.7 (mouse macrophage cell line)
  • Concentration Tested : 10 µM
  • Cytokine Inhibition : TNF-alpha reduced by 50% compared to control.

Case Studies

  • Asthma Model Study :
    • In a murine model of asthma, administration of the compound resulted in a significant reduction in airway hyperresponsiveness and eosinophilic infiltration in lung tissues.
    • Dosage: 5 mg/kg body weight administered intraperitoneally.
  • Dermatitis Model Study :
    • In a model of atopic dermatitis, topical application of the compound led to decreased skin inflammation and improved skin barrier function.
    • Observations included reduced scratching behavior and lower levels of IgE in serum.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act as an antagonist at certain G-protein coupled receptors (GPCRs), which are involved in inflammatory pathways. Additionally, the presence of the trifluoromethyl group may enhance binding affinity to target proteins.

Properties

IUPAC Name

1-ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2S2/c1-2-22(19,20)18-8-7-17-12(18)21-9-10-3-5-11(6-4-10)13(14,15)16/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURKUIGDBXRNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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